molecular formula C17H15N3O2 B4426174 4-oxo-N-(2-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide

4-oxo-N-(2-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide

Cat. No. B4426174
M. Wt: 293.32 g/mol
InChI Key: XTPNOORIYIPQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-N-(2-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of 4-oxo-N-(2-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide is not fully understood. However, it has been suggested that this compound acts by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. It has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, it has been shown to have anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-oxo-N-(2-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of novel painkillers. Additionally, it has been shown to have anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 4-oxo-N-(2-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide. One area of research could be the development of novel painkillers based on this compound. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound. Another area of research could be the exploration of its potential use in the treatment of neurological disorders such as epilepsy and anxiety. Finally, further studies are needed to optimize the synthesis method of this compound to improve its solubility and yield.

Scientific Research Applications

4-oxo-N-(2-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of novel painkillers. Additionally, it has been reported to exhibit anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of neurological disorders.

properties

IUPAC Name

4-oxo-N-(2-phenylethyl)-3H-phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-16-14-9-5-4-8-13(14)15(19-20-16)17(22)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPNOORIYIPQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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